3-chloro-N-(2-hydroxyphenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-(2-hydroxyphenyl)-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-hydroxyphenyl)-1-benzothiophene-2-carboxamide typically involves the reaction of 3-chlorobenzothiophene-2-carboxylic acid with 2-aminophenol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-hydroxyphenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Oxidized benzothiophene derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted benzothiophene derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-hydroxyphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of its anticancer activity, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-hydroxyphenyl)propanamide
- 3-chloro-N-(2-hydroxybenzylidene)benzohydrazide
- 3-chloro-N-(4-chlorophenyl)quinoxalin-2-amine
Uniqueness
3-chloro-N-(2-hydroxyphenyl)-1-benzothiophene-2-carboxamide is unique due to its benzothiophene core, which imparts distinct electronic and steric properties compared to other similar compounds.
Biological Activity
3-chloro-N-(2-hydroxyphenyl)-1-benzothiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiophene core with a chloro substituent and a hydroxyphenyl group, which influences its solubility and interaction with biological targets. The molecular formula is C13H10ClN1O2S, with a molecular weight of approximately 281.74 g/mol.
Structural Comparison Table
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Hydroxy group instead of nitro | Enhanced solubility and potential for hydrogen bonding |
3-chloro-N-(4-nitrophenyl)-1-benzothiophene-2-carboxamide | Nitro group on phenyl ring | Different electronic properties affecting biological activity |
3-chloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide | Methyl substitution | Altered electronic properties affecting biological activity |
Antimicrobial Activity
Research indicates that benzothiophene derivatives exhibit antimicrobial properties , particularly against Mycobacterium tuberculosis. A study demonstrated that similar compounds showed minimum inhibitory concentrations (MIC) ranging from 0.60 to 22.86 µg/mL against various strains of M. tuberculosis, suggesting potential efficacy for treating tuberculosis infections .
Anticancer Potential
The anticancer activity of benzothiophene derivatives has been widely studied. For instance, compounds structurally related to this compound have shown moderate to excellent activity against several cancer cell lines, including HeLa (cervical cancer) and SMMC-7721 (hepatoma). Some derivatives exhibited IC50 values as low as 0.071 μM, indicating strong cytotoxic effects compared to standard treatments like doxorubicin .
The proposed mechanisms for the biological activities of these compounds include:
- Histone Deacetylase Inhibition : Some benzothiophene derivatives have been identified as inhibitors of histone deacetylase (HDAC), which plays a crucial role in regulating gene expression related to cancer cell proliferation and apoptosis .
- Interaction with Biological Macromolecules : Studies suggest that these compounds interact with proteins and nucleic acids, potentially disrupting critical cellular processes.
Study on Antitubercular Activity
A significant study evaluated the efficacy of various benzothiophene derivatives against M. tuberculosis. The results highlighted that specific compounds showed promising anti-tubercular activity with low cytotoxicity towards human cells, establishing a favorable selectivity index .
Anticancer Activity Evaluation
In another research effort, multiple benzothiophene derivatives were tested against different cancer cell lines. The findings indicated that certain substitutions on the benzothiophene structure significantly enhanced anticancer activity, emphasizing the importance of structural modifications in drug design .
Properties
CAS No. |
335206-97-8 |
---|---|
Molecular Formula |
C15H10ClNO2S |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
3-chloro-N-(2-hydroxyphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H10ClNO2S/c16-13-9-5-1-4-8-12(9)20-14(13)15(19)17-10-6-2-3-7-11(10)18/h1-8,18H,(H,17,19) |
InChI Key |
DCTNTBIEOCKTIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC=C3O)Cl |
Origin of Product |
United States |
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